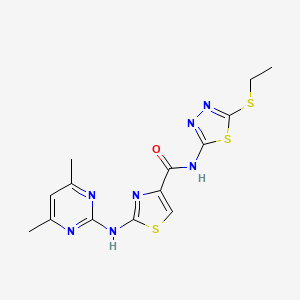
2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . It is used for research purposes.
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction . This method represents a novel approach to the synthesis of the target compounds, and allows high yields in eco-friendly conditions .Molecular Structure Analysis
The molecular structure of 2-chloro-4,6-dimethylpyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 142.586 .Chemical Reactions Analysis
The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine involves aromatic nucleophilic substitution with differently substituted anilines . The reaction is facilitated by microwave conditions, which decrease the reaction time from several hours to a few minutes or seconds compared to results obtained with conventional heating .Scientific Research Applications
Structural and Vibrational Properties
Márquez et al. (2015) explored the structural and vibrational properties of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, a compound closely related to 2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide. They employed Density Functional Theory (DFT) calculations to understand its behavior in gas and aqueous solution phases. This research is significant for understanding the physical and chemical characteristics of such compounds, which is essential for various scientific applications, particularly in materials science and chemistry (Márquez, Márquez, Cataldo, & Brandán, 2015).
Synthesis and Biological Activity
Yassin (2009) investigated the synthesis of 2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives and their biological activities. This research underscores the potential of such compounds in the development of new therapeutic agents, highlighting their relevance in pharmaceutical research and medicinal chemistry (Yassin, 2009).
Crystallography and Molecular Interactions
Rajam et al. (2017) provided insights into the crystallography of related compounds, focusing on hydrogen bonding and molecular recognition processes. This is crucial for drug design, as understanding how molecules interact at the atomic level can inform the creation of more effective pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Lanthanide Coordination Polymers
Gao et al. (2012) studied the use of a similar compound in forming lanthanide coordination polymers. This research has implications for materials science, particularly in developing new materials with unique electronic or magnetic properties (Gao, Yang, Cai, Dai, Wu, & Yu, 2012).
Safety and Hazards
The safety data sheet for Chloro-4,6-dimethylpyridine-3-carbonitrile, a related compound, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2-chloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4-3-5(2)11-7(9)6(4)8(10)12-13/h3,13H,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZZLNAPWPDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NO)N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/O)/N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2373267.png)


![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2373272.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)


![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)